2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride
Description
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSXEVHVRBTNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383692 | |
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499785-51-2 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofurancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499785-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with ortho-hydroxy aromatic compounds such as 2-hydroxyacetophenone or 5-chloro-2-hydroxybenzoic acid. The strategy involves:
- Formation of methallyl ethers via reaction with methallyl halides.
- Acid-catalyzed cyclization to form the benzofuran ring.
- Functional group transformations to introduce the carbonyl chloride moiety.
Stepwise Synthetic Route
Step 1: Formation of Methallyl Ether Intermediate
- Reaction of 2-hydroxyacetophenone or 5-chloro-2-hydroxybenzoic acid with methallyl chloride in the presence of a base such as potassium carbonate.
- Solvent: Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
- Conditions: Heating under reflux or elevated temperature for several hours.
- Workup: Extraction with hexane and ethyl acetate, washing with water and brine, drying over magnesium sulfate, and concentration to obtain the methallyl ether intermediate.
| Reagents | Quantity | Solvent | Time (hours) | Yield (kg) |
|---|---|---|---|---|
| 5-chloro-2-hydroxybenzoic acid | 2.77 kg | DMF (7.6 L) | ~7 | 4.21 kg |
| Potassium carbonate | 5.55 kg | |||
| Methallyl chloride | 3.96 L |
NMR Data (300 MHz, CDCl3): δ 7.79 (d, 1H), 7.36 (dd, 1H), 6.88 (d, 1H), 5.10 (d, 2H), 4.98 (d, 2H), 4.72 (s, 2H), 4.48 (s, 2H), 1.8 (s, 6H).
Step 2: Cyclization and Rearrangement
- The methallyl ether undergoes acid-catalyzed cyclization to form the 2,2-dimethyl-2,3-dihydrobenzofuran ring system.
- This can be achieved by heating the intermediate in the presence of an organic acid catalyst.
- The process may be carried out in one or two steps: rearrangement followed by cyclization.
- Typical temperatures range from 150°C to 250°C depending on the step.
Step 3: Oxidation and Hydrolysis
- Oxidation of the acetyl group to an acetoxy group on the benzofuran ring.
- Subsequent hydrolysis to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
- These steps are important for introducing the functional groups necessary for further conversion.
Step 4: Conversion to Carbonyl Chloride
- The carboxylic acid intermediate (2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid) is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
- Typical conditions involve refluxing the acid with the chlorinating agent under anhydrous conditions.
- The acid chloride is isolated by removal of excess reagent and purification by distillation or crystallization.
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Ether formation | Methallyl chloride, K2CO3, DMF/NMP, heat | Methallyl ether intermediate | Extraction and drying required |
| 2 | Cyclization and rearrangement | Acid catalyst, heat (150-250°C) | 2,2-Dimethyl-2,3-dihydrobenzofuran derivative | One or two-step process |
| 3 | Oxidation and hydrolysis | Oxidizing agent, aqueous workup | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | Precursor to acid chloride |
| 4 | Acid chloride formation | Thionyl chloride or oxalyl chloride, reflux | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | Purification by distillation |
- The process described in US Patent US5177244A emphasizes a high-yield, scalable method starting from ortho-hydroxy benzoic acids, with careful control of extraction and purification steps to maximize intermediate recovery.
- The alternative route starting from 2-hydroxyacetophenone and methallyl halides offers a cost-effective and efficient pathway with improved overall yields compared to catechol-based methods.
- The acid-catalyzed cyclization step is critical and can be optimized by selecting appropriate catalysts and reaction temperatures to minimize side reactions and degradation.
- Conversion to the acid chloride is a well-established reaction but requires anhydrous conditions to prevent hydrolysis.
The preparation of this compound is a multi-step process involving ether formation, cyclization, oxidation, and chlorination. The methods documented in patents and scientific literature provide robust, scalable routes with high yields and purity. These methods rely on readily available starting materials and standard organic synthesis techniques, making them suitable for both laboratory-scale and industrial production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) under anhydrous conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols and Aldehydes: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
Overview
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride is a chemical compound belonging to the benzofuran family, characterized by its unique structure that includes a carbonyl chloride group. This compound has garnered attention in various fields of scientific research due to its reactivity and potential applications in organic synthesis, medicinal chemistry, material science, and biological studies.
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows it to form diverse products such as amides, esters, and thioesters. This versatility makes it an essential building block in the development of complex organic molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities. Its reactivity with biological molecules through nucleophilic substitution may lead to the development of new drugs targeting specific diseases.
Material Science
The compound is utilized in the synthesis of functional materials including polymers and dyes. Its unique chemical properties allow for modifications that can enhance the performance and characteristics of materials used in various applications.
Biological Studies
In biochemical research, this compound is employed in assays to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with biomolecules enables researchers to investigate mechanisms of action at a molecular level.
Types of Reactions
The carbonyl chloride group in this compound makes it highly reactive:
- Nucleophilic Substitution Reactions : Reacts with amines, alcohols, and thiols.
- Reduction Reactions : Can be reduced to form alcohols or aldehydes.
- Oxidation Reactions : Oxidation can yield carboxylic acids or other oxidized derivatives.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Amides, Esters, Thioesters | Amines, Alcohols, Thiols |
| Reduction | Alcohols, Aldehydes | Lithium aluminum hydride (LiAlH4) |
| Oxidation | Carboxylic Acids | Potassium permanganate (KMnO4) |
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, leading to enzyme inhibition or modification of protein functions . The compound’s molecular targets and pathways depend on the specific nucleophiles it interacts with in biological systems.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Parameters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Features |
|---|---|---|---|---|---|
| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | 499785-51-2 | C₁₁H₁₁ClO₂ | 210.66 | Carbonyl chloride | C2 methyl groups; fused dihydrofuran |
| 2,3-Dihydro-1-benzofuran-7-carbonyl chloride | 123266-63-7 | C₉H₇ClO₂ | 182.60 | Carbonyl chloride | No methyl groups; simpler dihydrofuran |
| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | 87254-52-2 | C₁₀H₁₁ClO₃S | 246.71 | Sulfonyl chloride | C2 methyl groups; sulfonyl substituent |
Key Observations :
Key Observations :
Reactivity:
- Carbonyl Chlorides (target compound and CAS: 123266-63-7): Highly reactive toward nucleophiles (e.g., amines, alcohols), forming amides, esters, or ketones. The dimethyl groups in the target compound may reduce reactivity due to steric effects .
- Sulfonyl Chlorides (CAS: 87254-52-2): React with amines to form sulfonamides, widely used in pharmaceuticals. The sulfonyl group is a stronger electron-withdrawing group, enhancing stability in certain reactions .
Biological Activity
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride (CAS Number: 499785-51-2) is a chemical compound characterized by its unique benzofuran structure and the presence of a carbonyl chloride functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and reactivity towards nucleophiles.
- Molecular Formula : C₁₁H₁₁ClO₂
- Molecular Weight : 210.66 g/mol
- IUPAC Name : 2,2-dimethyl-3H-1-benzofuran-7-carbonyl chloride
- Structure : The compound features a benzofuran ring substituted with a carbonyl chloride group, which enhances its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its cytotoxicity and potential therapeutic applications.
The biological activity of compounds like this compound is often attributed to their ability to interact with cellular targets through nucleophilic substitution reactions facilitated by the carbonyl chloride group. This reactivity can lead to the formation of covalent bonds with biomolecules such as proteins and nucleic acids, potentially disrupting cellular functions and inducing apoptosis in cancer cells.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research has highlighted several important findings:
- Antitumor Activity : Studies on structurally related benzofuran compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo.
- Nucleophilic Reactivity : The presence of the carbonyl chloride functional group suggests that this compound could serve as a valuable intermediate in synthesizing more complex molecules with enhanced biological activity.
- Computational Studies : Computational modeling has been employed to predict the reactivity patterns and interaction profiles of benzofuran derivatives with various biological targets. These studies can aid in understanding the molecular basis for their observed activities.
Q & A
Q. What are the optimal synthetic routes for preparing 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride from its hydroxy precursor?
The compound can be synthesized via a two-step process:
- Step 1 : React 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid and sodium hydroxide under reflux to form 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid (98.5% yield) .
- Step 2 : Treat the intermediate with thionyl chloride (SOCl₂) in anhydrous methanol at 353.15 K for 6 hours to form the carbonyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is purified via recrystallization . Key Parameters :
| Parameter | Value/Reagent |
|---|---|
| Reflux Temperature | 353.15 K (80°C) |
| Acid Chloride Agent | Thionyl chloride (SOCl₂) |
| Solvent | Anhydrous methanol |
Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) is used to resolve the structure. Key steps include:
- Growing crystals via slow evaporation of ethyl acetate .
- Data collection using SHELX programs (e.g., SHELXL for refinement) .
- Analysis of bond lengths, dihedral angles (e.g., 38.13° between aromatic rings), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the crystal lattice) .
Q. What spectroscopic methods confirm the identity and purity of this compound?
- NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm).
- LC–MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 225.1) .
- IR : Confirms carbonyl stretching (~1770 cm⁻¹) and C–Cl bonds (~750 cm⁻¹).
Advanced Research Questions
Q. How can contradictions in dihedral angles between structurally similar derivatives be resolved?
Discrepancies in dihedral angles (e.g., 38.13° in the title compound vs. 78.50° in carbamate derivatives) arise from substituent effects. Resolution strategies:
- Compare multiple crystal structures (e.g., carbamate vs. carbonyl chloride derivatives) .
- Use computational tools (e.g., DFT) to model electronic effects of substituents.
- Validate with SHELX refinement parameters (e.g., displacement ellipsoids, hydrogen bonding networks) .
Q. What experimental design considerations improve synthesis yield during scale-up?
- Reagent Ratios : Optimize SOCl₂ stoichiometry (e.g., 2.5 equivalents) to minimize side reactions .
- Solvent Choice : Use polar aprotic solvents (e.g., DCM) for better intermediate solubility .
- Purification : Replace column chromatography with recrystallization to reduce losses (e.g., 99% yield reported using PE/CH₂Cl₂) .
Q. How is this compound utilized in designing enzyme inhibitors?
The carbonyl chloride group serves as a reactive handle for coupling with amines or alcohols. For example:
- Antiviral Agents : React with heterocyclic amines to form carboxamide inhibitors of human dihydroorotate dehydrogenase (DHODH) .
- Insecticide Derivatives : Convert to carbamates (e.g., Carbofuran) via reaction with methylamine .
Q. What computational methods predict the reactivity of the carbonyl chloride group?
- DFT Calculations : Model electrophilicity at the carbonyl carbon (e.g., Fukui indices).
- Molecular Dynamics : Simulate nucleophilic attack by water or amines to assess hydrolysis rates.
- Docking Studies : Predict binding affinity with target enzymes (e.g., DHODH) .
Q. What methodologies assess the environmental impact of this compound’s degradation products?
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 5–9) to identify stable metabolites .
- Ecotoxicology Assays : Test toxicity using Daphnia magna (LC₅₀) and algae growth inhibition .
- Chromatography : Track persistence using HPLC-MS/MS in soil/water samples.
Data Contradiction Analysis
Q. Why do synthesis yields vary between thionyl chloride and mesyl chloride routes?
- Thionyl Chloride : Higher yields (98.5%) due to gaseous byproduct (SO₂, HCl) removal under reduced pressure .
- Mesyl Chloride : Lower yields (57%) attributed to residual mesyl groups requiring additional purification steps .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
